
4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)benzyl chloride is an organic compound with the molecular formula C13H10ClF. It is a derivative of benzyl chloride, where the benzyl group is substituted with a fluorophenyl group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce 4-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorobenzene in the presence of a catalyst to yield 4-(4-Fluorophenyl)benzyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-(4-Fluorophenyl)benzyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Forms benzyl fluoride.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)benzyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)benzyl chloride involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but lacks the additional phenyl group.
Benzyl chloride: The parent compound without the fluorine substitution.
4-Fluorophenylmethanol: The alcohol derivative of 4-fluorobenzyl chloride
Uniqueness
4-(4-Fluorophenyl)benzyl chloride is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .
Propiedades
Número CAS |
32193-95-6 |
|---|---|
Fórmula molecular |
C13H10ClF |
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |
Clave InChI |
HABHGBOCWJYINP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


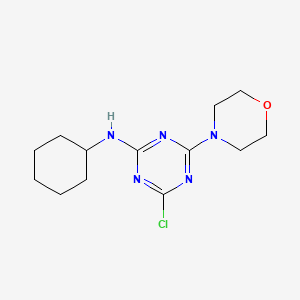
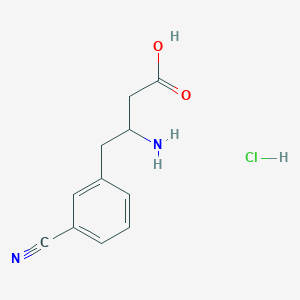
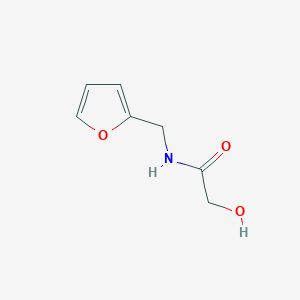
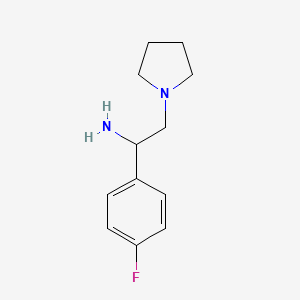
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)


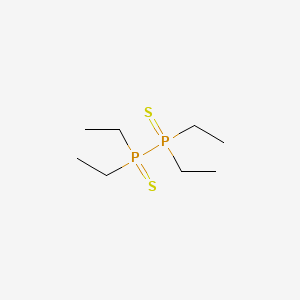
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)
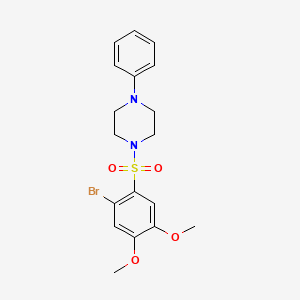
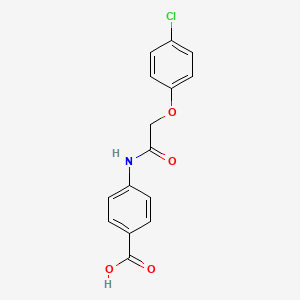
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)
